molecular formula C26H33N3O4S B11622216 (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11622216
M. Wt: 483.6 g/mol
InChI Key: KPOMMKGGARAFJI-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiazinane ring, which is a six-membered ring containing sulfur and nitrogen atoms, and is substituted with various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves multiple steps, including the formation of the thiazinane ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the thiazinane ring through a cyclization reaction involving a suitable precursor. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the ring structure.

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation reactions typically target the sulfur or nitrogen atoms in the thiazinane ring.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group or other functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against certain diseases or conditions.

    Industry: In industrial applications, the compound can be used as an intermediate in the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

(2Z)-3-ethyl-N-[4-(hexyloxy)phenyl]-2-[(3-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide can be compared with other similar compounds, such as:

    4-(4-(hexyloxy)phenyl)-4-oxo-3-phenylbutanoic acid: This compound shares the hexyloxyphenyl group but differs in the overall structure and functional groups.

    4-{[4-(hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate: Another compound with a hexyloxyphenyl group, but with different substituents and a distinct chemical structure.

The uniqueness of this compound lies in its specific combination of functional groups and the thiazinane ring, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H33N3O4S

Molecular Weight

483.6 g/mol

IUPAC Name

3-ethyl-N-(4-hexoxyphenyl)-2-(3-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C26H33N3O4S/c1-4-6-7-8-16-33-21-14-12-19(13-15-21)27-25(31)23-18-24(30)29(5-2)26(34-23)28-20-10-9-11-22(17-20)32-3/h9-15,17,23H,4-8,16,18H2,1-3H3,(H,27,31)

InChI Key

KPOMMKGGARAFJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC(=CC=C3)OC)S2)CC

Origin of Product

United States

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